molecular formula C12H23P B1630591 Dicyclohexylphosphine CAS No. 829-84-5

Dicyclohexylphosphine

Cat. No. B1630591
CAS RN: 829-84-5
M. Wt: 198.28 g/mol
InChI Key: HDULBKVLSJEMGN-UHFFFAOYSA-N
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Description



  • Dicyclohexylphosphine (Cy₂PH) is an organophosphorus compound with the linear formula (C₆H₁₁)₂PH .

  • It is a colorless liquid and serves as a versatile ligand in coordination chemistry.

  • Dicyclohexylphosphine is commonly used in various chemical reactions and catalysis.





  • Synthesis Analysis



    • The synthesis of dicyclohexylphosphine involves the reaction of dicyclohexylphosphine chloride with a strong base, typically sodium hydride or sodium amide.

    • The resulting dicyclohexylphosphine is then purified and isolated.





  • Molecular Structure Analysis



    • The molecule consists of two cyclohexyl groups attached to a central phosphorus atom.

    • The cyclohexyl groups provide steric bulk around the phosphorus, influencing its reactivity.





  • Chemical Reactions Analysis



    • Dicyclohexylphosphine acts as a ligand in various metal complexes, participating in reactions such as Suzuki-Miyaura coupling and Heck reactions.

    • It can also undergo oxidative reactions with hypochlorous acid (HOCl) to form phosphine oxides.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Approximately 129°C at 8 mmHg.

    • Functional Group : Phosphine.

    • Storage Temperature : 20-25°C.




  • Scientific Research Applications

    Chemical Reactions and Synthesis

    Dicyclohexylphosphine has been utilized in various chemical synthesis processes. A study by Stockel (1968) showed that dicyclohexylphosphine reacts with 1,2-dichlorohexafluorocyclopentene to yield monoderivative and disubstituted derivatives, contributing to the understanding of vinylic displacement reactions (Stockel, 1968). Similarly, Tomori, Fox, and Buchwald (2000) improved the synthesis of functionalized biphenyl-based phosphine ligands using dicyclohexylphosphine, highlighting its role in cost-effective and efficient ligand production (Tomori, Fox, & Buchwald, 2000).

    Catalysis

    In catalysis, dicyclohexylphosphine has been employed in various reactions. For instance, Hirai and Uozumi (2017) demonstrated the use of dicyclohexylphosphine in a C–P bond-forming cross-coupling reaction in water, showcasing its utility in heterogeneous catalysis (Hirai & Uozumi, 2017). Additionally, Chen et al. (2015) synthesized a novel dicyclohexylphosphine ligand for use in palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reactions, contributing to the field of organic synthesis (Chen et al., 2015).

    Organometallic Chemistry

    In organometallic chemistry, dicyclohexylphosphine has been vital in studying metal complexes. Dakternieks and Rolls (1984) explored the reaction of dicyclohexylphosphine with mercury(II) and cadmium(II) halides, providing insights into metal-ligand interactions and adduct formation (Dakternieks & Rolls, 1984).

    Environmental and Green Chemistry

    Fleckenstein and Plenio (2008) used a water-soluble Pd complex of dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphine for copper-free Sonogashira reactions in water, demonstrating its application in sustainable chemistry and highlighting its role in enhancing reaction efficiency and environmental friendliness (Fleckenstein & Plenio, 2008).

    Medicinal Chemistry and Drug Development

    Dicyclohexylphosphine has been utilized in the synthesis of gold-based complexes for potential medicinal applications. Dominelli, Correia, and Kühn (2018) discussed the use of dicyclohexylphosphine in gold(I/III)-based complexes with potential anti-cancer, anti-bacterial, and anti-viral activities (Dominelli, Correia, & Kühn, 2018).

    Polymer Science

    Kawaoka and Marks (2005) investigated dicyclohexylphosphine as a chain-transfer agent in organolanthanide-mediated olefin polymerization, contributing to the field of polymer science and materials engineering (Kawaoka & Marks, 2005).

    Electronic Devices and Materials

    Joly, Bouit, and Hissler (2016) reviewed the use of organophosphorus compounds, including dicyclohexylphosphine, in electronic devices such as OLEDs, solar cells, and OFETs, highlighting its importance in the development of advanced materials for electronics (Joly, Bouit, & Hissler, 2016).

    Safety And Hazards



    • Dicyclohexylphosphine is flammable and pyrophoric in air.

    • It can cause skin burns, eye irritation, and respiratory irritation.

    • Proper precautions, such as handling under inert gas and using protective equipment, are essential.




  • Future Directions



    • Further research could explore novel applications of dicyclohexylphosphine in catalysis, materials science, and biochemistry.

    • Investigating its behavior within confined environments, such as metal-organic frameworks (MOFs), may reveal new insights.




    properties

    IUPAC Name

    dicyclohexylphosphane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HDULBKVLSJEMGN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)PC2CCCCC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H23P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7061190
    Record name Phosphine, dicyclohexyl-
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    Molecular Weight

    198.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Dicyclohexylphosphine

    CAS RN

    829-84-5
    Record name Dicyclohexylphosphine
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    Record name Phosphine, dicyclohexyl-
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    Record name Phosphine, dicyclohexyl-
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    Record name Phosphine, dicyclohexyl-
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    Record name Dicyclohexylphosphine
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    Synthesis routes and methods

    Procedure details

    1.09 g (4.68 mmol) of chlorodicyclohexylphosphine was added dropwise in a nitrogen gas atmosphere to a suspension of 461 mg (7.05 mg-atoms) of zinc (powder) in 10 cm3 of N,N-dimethylformamide and the mixture was stirred at room temperature for one hour. To the reaction mixture was added dropwise 10 cm3 (10 mmol) of 1 mol·dm--3 hydrochloric acid and then 10 cm3 of toluene. The mixture was stirred, the aqueous layer and the toluene layer were separated off, and the toluene layer was determined by gas chromatography, giving dicyclohexylphosphine in 67% yield.
    Quantity
    1.09 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    461 mg
    Type
    catalyst
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    10 mL
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Dicyclohexylphosphine
    Reactant of Route 2
    Dicyclohexylphosphine
    Reactant of Route 3
    Dicyclohexylphosphine
    Reactant of Route 4
    Dicyclohexylphosphine
    Reactant of Route 5
    Dicyclohexylphosphine
    Reactant of Route 6
    Dicyclohexylphosphine

    Citations

    For This Compound
    1,540
    Citations
    KH Leung, DL Phillips, MC Tse, CM Che… - Journal of the …, 1999 - ACS Publications
    We present a resonance Raman investigation of the lowest energy dipole-allowed absorption band of [Au 2 (dcpm) 2 ](ClO 4 ) 2 (dcpm = bis(dicyclohexylphosphine)methane). The …
    Number of citations: 129 pubs.acs.org
    JA Franz, MS Alnajjar, RD Barrows… - The Journal of …, 1986 - ACS Publications
    Relative and absolute rate expressions for hydrogen atom abstraction (&aba) by the 2-allylbenzyl radical from thiophenol, dicyclohexylphosphine, and a series of alkyl-substituted …
    Number of citations: 47 pubs.acs.org
    FG Moers, D Thewissen, JJ Steggerda - Journal of Inorganic and Nuclear …, 1977 - Elsevier
    … a metal halide, dicyclohexylphosphine and carbon disulphide in … Reaction of the ligand dicyclohexylphosphine with K2PtX4 … with carbon disulphide and dicyclohexylphosphine in which …
    Number of citations: 12 www.sciencedirect.com
    JA Franz, NK Suleman, MS Alnajjar - The Journal of Organic …, 1986 - ACS Publications
    Absolute rate constants for the abstraction of hydrogen atom from thiophenol, tributylstannane, and tri-butylstannane-d in hexane and tributylstannane and dicyclohexylphosphine (…
    Number of citations: 76 pubs.acs.org
    E Lindner, B Keppeler, HA Mayer, K Gierling… - Journal of …, 1996 - Elsevier
    In the presence of a variety of small molecules the pseudo 14-electron rhodium complex -chelated Cy 2 PCH 2 CH 2 OCH 3 ligand; P ∼ O = η 1 (P)-coordinated) is shown to undergo a …
    Number of citations: 32 www.sciencedirect.com
    LG Yang, CC Zhu, DP Zhang, DC Li, DQ Wang… - Polyhedron, 2011 - Elsevier
    … In this work, the reactions between the closo-carborane dicyclohexylphosphine ligand 1,2-(PCy 2 ) 2 -1,2-C 2 B 10 H 10 and Ag(Ι) salts, under the protection of dry N 2 at room …
    Number of citations: 19 www.sciencedirect.com
    DF Mullica, EL Sappenfield, MJ Hampden-Smith - Polyhedron, 1991 - Elsevier
    The title compound was prepared by the oxidative addition of triphenylsilane to Pt 0 [1,4-(Cy 2 P(CH 2 ) 4 PCy 2 )] (where Cy = cyclohexyl) generated in situ. The crystal structure of cis-H…
    Number of citations: 28 www.sciencedirect.com
    RB English - Polyhedron, 1989 - Elsevier
    The synthesis and structure of the tetragonal pyramidal complex [RhBr 2 (NO) {P(C 6 H 11 ) 2 H} 2 ] are reported. This complex has a cis-disposition of basal ligands with an apical …
    Number of citations: 4 www.sciencedirect.com
    G Süss-Fink, I Godefroy, M Faure, A Neels… - Journal of Cluster …, 2001 - Springer
    … The cluster anion [HRu3(CO)11]& (1) reacts with dicyclohexylphosphine in THF solution to … Dicyclohexylphosphine and sodium borohydride were purchased from Aldrich and used …
    Number of citations: 3 link.springer.com
    D Dakternieks, CL Rolls - Inorganica chimica acta, 1984 - Elsevier
    … , these heterocyclic ring structures do not react with further dicyclohexylphosphine. … -3 1 spectra of dichloromethane solutions containing equimolar amounts of dicyclohexylphosphine …
    Number of citations: 8 www.sciencedirect.com

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